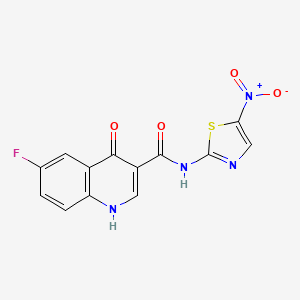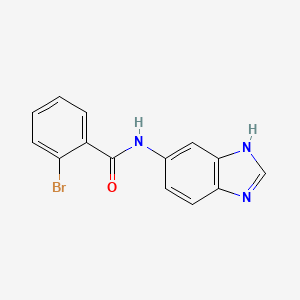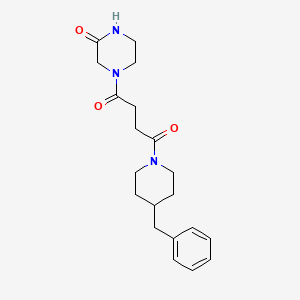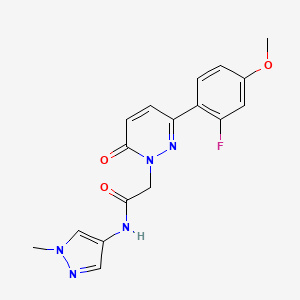
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole carboxamides. This compound is characterized by its complex structure, which includes a benzodioxin ring, an indole core, and a methoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced via a cyclization reaction involving catechol derivatives and appropriate dihalides under basic conditions.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl halides in the presence of a strong base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various production processes.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-indole-4-carboxamide: Lacks the methoxyethyl side chain.
1-(2-methoxyethyl)-1H-indole-4-carboxamide: Lacks the benzodioxin ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-indole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is unique due to the combination of its structural features. The presence of both the benzodioxin ring and the methoxyethyl side chain imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-24-10-9-22-8-7-15-16(3-2-4-17(15)22)20(23)21-14-5-6-18-19(13-14)26-12-11-25-18/h2-8,13H,9-12H2,1H3,(H,21,23) |
InChIキー |
UGUOYDPNGJUPHX-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10998245.png)

![1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B10998257.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10998258.png)

![4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B10998264.png)
![6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10998282.png)


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10998309.png)
![1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine](/img/structure/B10998317.png)
![2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10998320.png)
![N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine](/img/structure/B10998335.png)
![3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-{3-[2-(1-pyrrolidinyl)ethoxy]phenyl}propanamide](/img/structure/B10998338.png)
